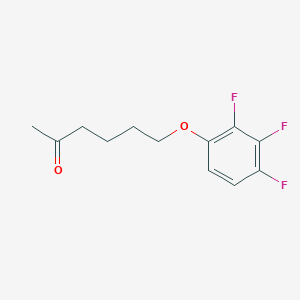

6-(2,3,4-Trifluorophenoxy)hexan-2-one

Description

6-(2,3,4-Trifluorophenoxy)hexan-2-one is a fluorinated organic compound featuring a hexan-2-one backbone substituted at the 6-position with a 2,3,4-trifluorophenoxy group. The molecule combines a ketone functional group with an electron-withdrawing trifluorinated aromatic ether, conferring unique physicochemical properties.

Properties

IUPAC Name |

6-(2,3,4-trifluorophenoxy)hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-8(16)4-2-3-7-17-10-6-5-9(13)11(14)12(10)15/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTJLHADEOOBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-(2,3,4-Trifluorophenoxy)hexan-2-one would likely involve large-scale chemical synthesis processes. These processes would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include batch processing, continuous flow synthesis, and the use of automated reactors to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-Trifluorophenoxy)hexan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as dichloromethane, ethanol, and water.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

6-(2,3,4-Trifluorophenoxy)hexan-2-one has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trifluorophenoxy)hexan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

6-(3,4,5-Trifluorophenoxy)hexan-2-one

- Key Differences: The trifluorophenoxy group is substituted at the 3,4,5-positions instead of 2,3,4.

- Applications : Similar utility as a fluorinated intermediate, but positional isomerism may influence binding affinity in biological targets due to altered electronic effects.

Functional Group Variants

6-(2,3,4-Trifluorophenoxy)hexanenitrile

- Structure : Replaces the ketone with a nitrile group.

- Reactivity : The nitrile group enables distinct transformations, such as hydrolysis to carboxylic acids or reduction to amines, broadening synthetic applications. However, the absence of a ketone limits participation in Claisen-Schmidt or aldol condensations .

- Polarity : Increased polarity compared to the ketone analogue may affect membrane permeability in biological systems.

2-(2,3,4-Trifluorophenoxy)acetic Acid

- Structure : Shorter chain (acetic acid backbone) with a carboxylic acid terminus.

- Physicochemical Properties : Higher water solubility due to the ionizable acid group, making it suitable for aqueous-phase reactions or drug formulations. The shorter chain reduces lipophilicity (lower logP) compared to hexan-2-one derivatives .

Substituent Variations

GK174 (6-(Biphenyl-4-yl)-1,1,1-trifluorohexan-2-one)

GK177 (1,1,1-Trifluoro-6-(4-methoxyphenyl)hexan-2-one)

- Structure : Substituted with a para-methoxyphenyl group.

- Activity : Exhibits superior selectivity for GVIA iPLA2 over other phospholipases due to the electron-donating methoxy group, which modulates electronic interactions with enzyme active sites .

Physicochemical and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.